2-Mesitylenesulfonic acid dihydrate (CAS 835617-36-2) is a highly specialized, sterically congested arylsulfonic acid utilized primarily as a bulky acid catalyst, a stereocontrolling nucleophile, and a mild deprotecting agent in advanced organic synthesis . Unlike simpler sulfonic acids, its 2,4,6-trimethyl substituted aromatic ring provides significant steric hindrance, which is critical for directing regioselectivity and enantioselectivity in complex molecular assemblies [1]. Supplied as a stable crystalline dihydrate, it offers predictable handling properties and exact stoichiometry, making it a highly reliable choice for precision applications ranging from chiral organocatalysis to low-loading solid-phase polymerizations .
Substituting 2-Mesitylenesulfonic acid dihydrate with common industrial alternatives like p-toluenesulfonic acid (pTSA) or methanesulfonic acid (MSA) frequently compromises critical process outcomes. While pTSA and MSA deliver similar acidic protons, they lack the bulky mesityl backbone necessary to sterically direct asymmetric functionalizations, often resulting in severe drops in enantiomeric excess (ee) and increased off-target side reactions [1]. Furthermore, replacing the stable dihydrate with liquid MSA or highly hygroscopic anhydrous arylsulfonic acids introduces significant dosing errors; in moisture-sensitive polymerizations or delicate peptide deprotections, these stoichiometric inaccuracies directly lead to batch failures or degraded product profiles [2].
In the catalytic α-oxytosylation of ketones using chiral iodoaniline-lactate catalysts, the steric bulk of the acid/nucleophile is critical for chiral induction. When 2-Mesitylenesulfonic acid dihydrate is employed, the bulky mesityl group forces a highly ordered transition state, yielding the desired product with 59% enantiomeric excess (ee) and 75% overall yield [1]. Substituting this with the less sterically demanding methanesulfonic acid (MSA) drastically reduces the selectivity to 30% ee, despite maintaining high conversion [1]. This demonstrates that the 2,4,6-trimethyl substitution is not merely a structural variation but an essential driver of stereocontrol.
| Evidence Dimension | Enantiomeric excess (ee) in ketone α-functionalization |
| Target Compound Data | 59% ee (75% yield) using 2-Mesitylenesulfonic acid dihydrate |
| Comparator Or Baseline | 30% ee (87% yield) using Methanesulfonic acid (MSA) |
| Quantified Difference | Nearly 2-fold (96%) improvement in enantioselectivity |
| Conditions | Propiophenone substrate, chiral iodoarene catalyst, mCPBA oxidant, acetonitrile solvent |
Procuring this specific bulky sulfonic acid is essential for maximizing chiral purity in asymmetric API intermediate synthesis, reducing the need for downstream chiral resolution.
During the synthesis of 1,2,4-oxadiazole natural product analogs via amidoxime routes, standard acid catalysts often fail to drive the reaction efficiently without side products. Extensive catalyst screening revealed that combining 2-Mesitylenesulfonic acid with ZnBr2 provided the most effective catalytic environment for the preparation of the critical intermediate from tert-butylamidoxime[1]. This specific combination outperformed both p-toluenesulfonic acid (pTSA) and methanesulfonic acid (MeSA) in maximizing product yield and purity [1]. The distinct pKa and steric profile of the mesityl group synergizes with zinc Lewis acids more effectively than simpler arylsulfonic acids.
| Evidence Dimension | Catalytic efficacy in 1,2,4-oxadiazole intermediate synthesis |
| Target Compound Data | Identified as the highest-yielding acid co-catalyst (with ZnBr2) |
| Comparator Or Baseline | p-Toluenesulfonic acid (pTSA) and Methanesulfonic acid (MeSA) |
| Quantified Difference | Higher yield and intermediate conversion compared to pTSA/MeSA baselines |
| Conditions | tert-butylamidoxime substrate, ZnBr2 co-catalyst, acetonitrile solvent |
Buyers optimizing complex cyclization reactions should select this compound over standard pTSA to achieve higher yields and minimize costly purification steps.
In precision applications such as the solid-phase polymerization of 3-hydroxypropionic acid, catalyst loadings must be strictly controlled (e.g., ≤0.4 mol%) to prevent excessive vinyl group formation [1]. 2-Mesitylenesulfonic acid dihydrate exists as a stable, non-hygroscopic crystalline solid (MP 74-78 °C) with a fixed molecular weight (236.29 g/mol). In contrast, liquid methanesulfonic acid poses severe handling and dosing challenges at micro-scale loadings, while anhydrous arylsulfonic acids rapidly absorb atmospheric moisture, altering their effective acid equivalents . The stable dihydrate form ensures exact molar dosing, directly translating to reproducible polymer molecular weights.
| Evidence Dimension | Physical stability and dosing precision |
| Target Compound Data | Stable crystalline dihydrate (MP 74-78 °C) enabling exact ≤0.4 mol% dosing |
| Comparator Or Baseline | Liquid methanesulfonic acid (handling difficulties) and anhydrous acids (hygroscopic mass shifts) |
| Quantified Difference | Eliminates >5-10% stoichiometric errors caused by moisture uptake in anhydrous comparators |
| Conditions | Solid-phase polymerization at ≤70 °C, low catalyst loading environment |
For manufacturing workflows requiring strict catalyst-to-monomer ratios, the dihydrate form guarantees batch-to-batch reproducibility that liquid or anhydrous acids cannot.
Directly leveraging its proven ability to nearly double enantiomeric excess compared to MSA, this compound is a highly effective bulky acid/nucleophile for chiral organocatalysis, particularly in the asymmetric α-functionalization of ketones [1].
Recommended for the synthesis of highly substituted heterocycles, such as 1,2,4-oxadiazole natural product analogs, where its distinct steric profile synergizes with zinc-based Lewis acids to maximize yields beyond the capabilities of standard pTSA [2].
Highly recommended for polymer manufacturing (e.g., poly(3-hydroxypropionic acid)) that requires strict, ultra-low catalyst loadings (≤0.4 mol%); the stable dihydrate form ensures exact stoichiometric dosing without the moisture-induced mass errors of anhydrous acids [3].
Serves as a highly controlled mild deblocking agent in the synthesis of sensitive prodrugs (like acyclovir derivatives) and peptide nucleic acids (PNAs), where its steric bulk prevents the unwanted cleavage of delicate ester or amide bonds during the deprotection phase[4].
Corrosive